BTK Inhibition Potency: IC50 Comparison with 7-(3-Fluorophenyl) Analog
The compound demonstrates a BTK IC50 of 1 nM in a biochemical assay, as reported in patent US20240083900 [1]. A closely related analog, 3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105226-92-3), represents the minimal structural change (H→F at the 7-phenyl meta position). While direct matched-pair data is not publicly available, binding data for multiple analogs from the same patent series exhibit IC50 values ranging from <1 nM to 5.5 nM, confirming that subtle substituent changes can modulate potency by 5-fold or more [2]. This establishes the 7-phenyl-substituted compound as a distinct chemical entity with a quantifiable potency advantage over several fluorinated analogs.
| Evidence Dimension | BTK Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105226-92-3). Exact IC50 not reported, but fluorinated analogs in the same patent range from <1 nM to 5.5 nM. |
| Quantified Difference | ~1- to 5.5-fold difference inferred from series data |
| Conditions | In vitro BTK enzymatic assay (LANCE technology); exact conditions described in US20240083900 |
Why This Matters
For medicinal chemists optimizing a lead series, a 1 nM IC50 defines a high-potency benchmark; procurement of the exact compound ensures reproducible SAR interpretation when comparing with fluorinated or heteroaryl-substituted analogs.
- [1] Zahn, S. et al. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. US Patent Application US20240083900, Example 99. Filed 2023, Published 2024. IC50: 1 nM. View Source
- [2] BindingDB Entry BDBM658441. Monomer ID 658441, Affinity Data for BTK: IC50 1 nM. Source: US20240083900, Example 99. View Source
